

An In-depth Technical Guide to the Chemical Properties of 1-Piperidinepropanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Piperidinepropanoic acid*

Cat. No.: B172629

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinepropanoic acid (1-PPA), a derivative of the ubiquitous piperidine heterocyclic scaffold, is a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and purification protocols. Furthermore, it delves into its reactivity, stability, and toxicological data. A key focus is its emerging role as an allosteric modulator of Protease-Activated Receptor-2 (PAR-2), a G protein-coupled receptor implicated in inflammation and various disease states. This document is intended to be a valuable resource for researchers and scientists engaged in the study and application of **1-Piperidinepropanoic acid** and its analogues.

Chemical and Physical Properties

1-Piperidinepropanoic acid is a white to pale brown crystalline powder.^[1] Its structure features a tertiary amine within the piperidine ring and a carboxylic acid moiety, rendering it amphoteric.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₅ NO ₂	[2]
Molecular Weight	157.21 g/mol	[2]
CAS Number	26371-07-3	[2]
Melting Point	105-110 °C	[1]
Boiling Point	105-108 °C at 0.5 mmHg	[1]
pKa (Predicted)	3.83 ± 0.10	[1]
Solubility	Slightly soluble in water.	[3]
Appearance	White to pale brown powder	[1]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of **1-Piperidinepropanoic acid** is characterized by signals corresponding to the protons on the piperidine ring and the propanoic acid chain.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.4-2.6	Multiplet	4H	Protons at C2' and C6' of the piperidine ring
~1.5-1.7	Multiplet	4H	Protons at C3' and C5' of the piperidine ring
~1.4-1.5	Multiplet	2H	Protons at C4' of the piperidine ring
~2.5-2.7	Triplet	2H	Methylene protons adjacent to the nitrogen
~2.3-2.5	Triplet	2H	Methylene protons adjacent to the carboxyl group
~11-12	Singlet (broad)	1H	Carboxylic acid proton

Note: Predicted chemical shifts based on computational models and analysis of similar structures.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the molecular structure.

Chemical Shift (ppm)	Assignment
~175-180	Carbonyl carbon (C=O)
~54-56	Carbons at C2' and C6' of the piperidine ring
~48-50	Methylene carbon adjacent to the nitrogen
~32-34	Methylene carbon adjacent to the carboxyl group
~25-27	Carbons at C3' and C5' of the piperidine ring
~23-25	Carbon at C4' of the piperidine ring

Note: Predicted chemical shifts based on computational models and analysis of similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Piperidinepropanoic acid** displays characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic acid
2975-2845	C-H stretch	Alkyl groups
1725-1700	C=O stretch	Carboxylic acid

Mass Spectrometry

Mass spectral analysis of **1-Piperidinepropanoic acid** would be expected to show a molecular ion peak corresponding to its molecular weight.

m/z	Ion
157	[M] ⁺
158	[M+H] ⁺

Common fragmentation patterns for piperidine derivatives involve α -cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Experimental Protocols

Synthesis of 1-Piperidinepropanoic Acid

A common method for the synthesis of **1-Piperidinepropanoic acid** is through the N-alkylation of piperidine with a 3-halopropanoic acid or its ester, followed by hydrolysis if an ester is used.

Materials:

- Piperidine
- Ethyl 3-bromopropionate
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile, anhydrous
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Magnesium sulfate ($MgSO_4$), anhydrous
- Ethanol
- Water

Procedure:

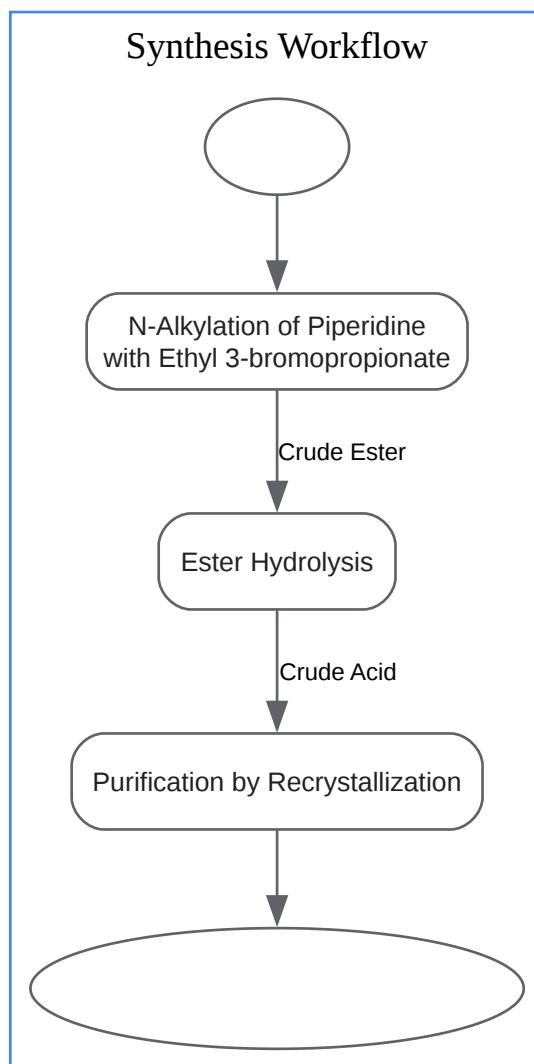
Step 1: N-Alkylation of Piperidine

- To a stirred solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

- Slowly add ethyl 3-bromopropionate (1.0 equivalent) to the reaction mixture.
- Heat the mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain crude ethyl 1-piperidinopropanoate.

Step 2: Hydrolysis of the Ester

- Dissolve the crude ethyl 1-piperidinopropanoate in a mixture of ethanol and water.
- Add sodium hydroxide (2.0 equivalents) to the solution.
- Heat the mixture to reflux and stir for 4-6 hours.
- Monitor the hydrolysis by TLC until the starting ester is no longer visible.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
- Carefully acidify the aqueous layer to a pH of approximately 6-7 with hydrochloric acid. The product may precipitate.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield **1-Piperidinopropanoic acid**.



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Synthesis workflow for **1-Piperidinepropanoic acid**.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid **1-Piperidinepropanoic acid**.

Materials:

- Crude **1-Piperidinepropanoic acid**
- Suitable solvent (e.g., water, ethanol, isopropanol, or a mixture)

- Erlenmeyer flasks
- Hot plate with magnetic stirrer
- Buchner funnel and flask
- Filter paper

Procedure:

- Solvent Selection: Empirically determine a suitable solvent or solvent mixture in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.
- Dissolution: Dissolve the crude **1-Piperidinopropanoic acid** in a minimum amount of the hot solvent.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
- Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
- Drying: Dry the purified crystals under vacuum.

Reactivity and Stability

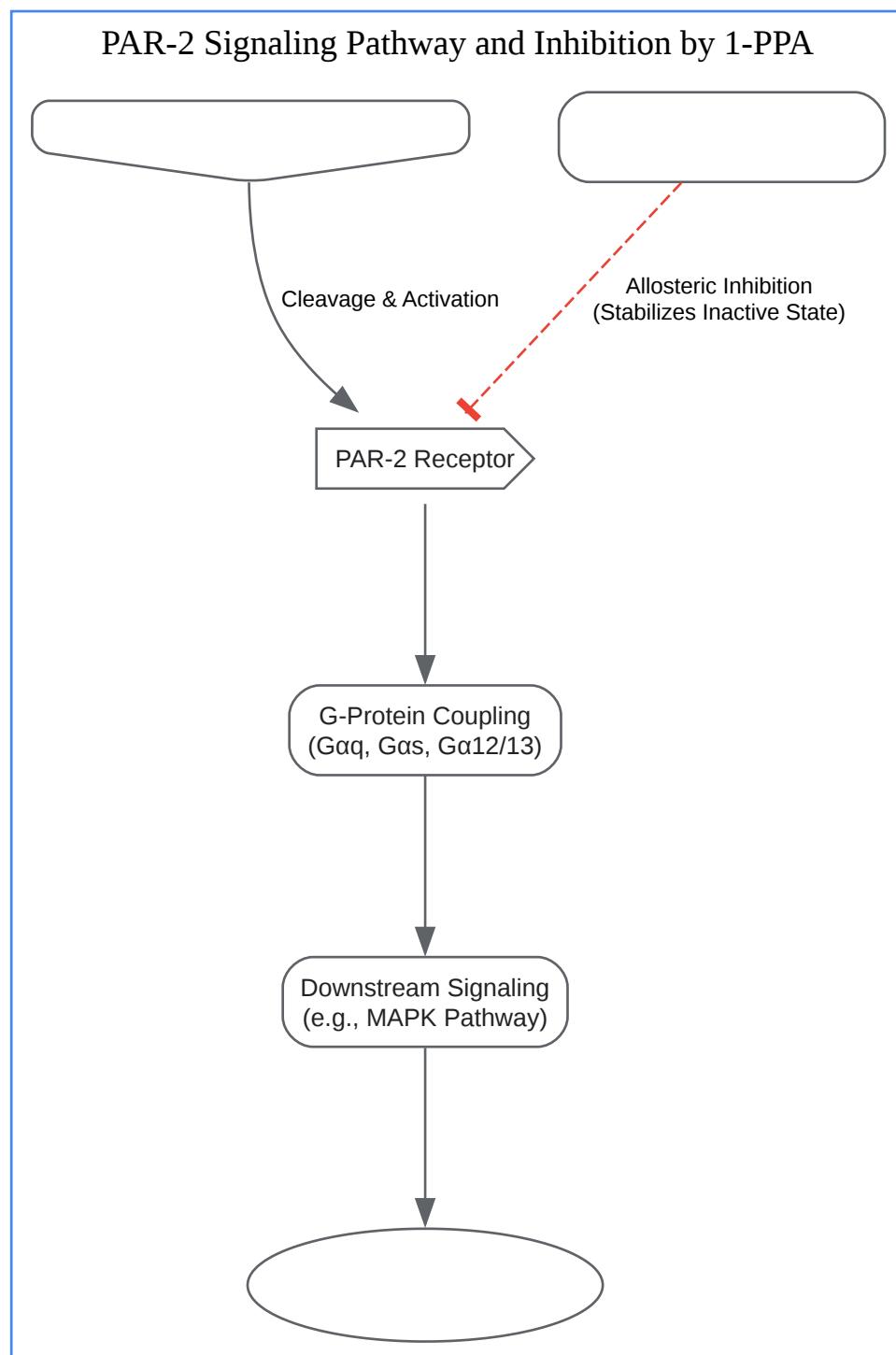
1-Piperidinopropanoic acid exhibits reactivity characteristic of both a tertiary amine and a carboxylic acid. The nitrogen atom can act as a nucleophile, and the carboxylic acid can undergo esterification, amide formation, and other typical carboxylic acid reactions.

The compound is generally stable under standard storage conditions (sealed in a dry environment at room temperature).[1] It is important to avoid strong oxidizing agents, strong acids, and strong bases.[4]

Biological Activity: Allosteric Inhibitor of PAR-2

Recent research has identified **1-Piperidinepropanoic acid** as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR-2).^[5] PAR-2 is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation and has been implicated in various diseases, including autoimmune disorders and cancer.^[5]

Activation of PAR-2 typically occurs via proteolytic cleavage of its N-terminus by proteases such as trypsin, exposing a tethered ligand that activates the receptor.^[6] This activation leads to the initiation of downstream signaling cascades. 1-PPA has been shown to bind to an allosteric site on the PAR-2 receptor, stabilizing an inactive conformation and thereby inhibiting its signaling.^[5] This antagonistic effect has been observed to impact downstream pathways such as the MAPK signaling cascade and platelet aggregation.^[5]



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PAR-2 signaling and its inhibition by 1-PPA.

Toxicological Information and Safety

Hazard Identification

1-Piperidinepropanoic acid is classified as an irritant.[\[1\]](#) The following GHS hazard statements apply:

- H315: Causes skin irritation.[\[7\]](#)
- H319: Causes serious eye irritation.[\[7\]](#)
- H335: May cause respiratory irritation.[\[7\]](#)

Precautionary Measures

Standard laboratory safety precautions should be observed when handling this compound.

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[1\]](#)
- P264: Wash skin thoroughly after handling.[\[1\]](#)
- P271: Use only outdoors or in a well-ventilated area.[\[1\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[1\]](#)

First Aid

- If on skin: Wash with plenty of soap and water.[\[1\]](#)
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)

A comprehensive toxicological profile has not been fully investigated.[\[4\]](#) Therefore, it is prudent to handle this compound with care, assuming it may have other potential hazards.

Conclusion

1-Piperidinepropanoic acid is a versatile chemical entity with established applications as a synthetic building block and emerging potential as a therapeutic agent. This guide has provided a detailed overview of its fundamental chemical properties, spectroscopic characteristics, and handling procedures. The discovery of its activity as a PAR-2 allosteric inhibitor opens new

avenues for research into its pharmacological applications, particularly in the context of inflammatory diseases. The experimental protocols and data presented herein serve as a valuable resource for scientists and researchers working with this compound.

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